
3-Methyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is an organic compound with a complex structure that includes a cyclopropyl ring and an enone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-penten-2-one with a cyclopropyl derivative under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
類似化合物との比較
Similar Compounds
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Similar structure but with a cyclopentenone ring.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the cyclopropyl ring and enone group.
Uniqueness
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is unique due to its combination of a cyclopropyl ring and an enone group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
824392-05-4 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
3-methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-12-9-13(12)10-14(15)11(3)5-2/h5,11-13H,2,4,6-10H2,1,3H3 |
InChIキー |
KIWLXDRGINKWNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC1CC(=O)C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


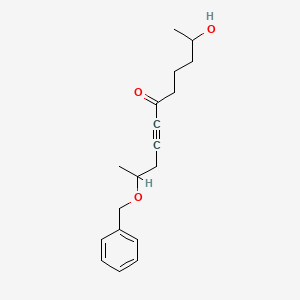
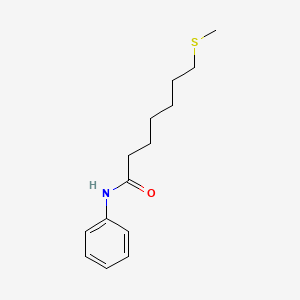
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
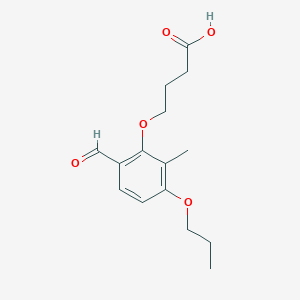
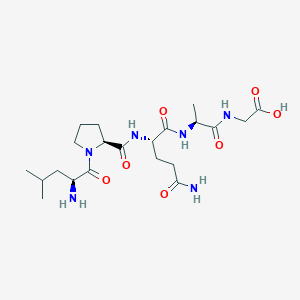
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
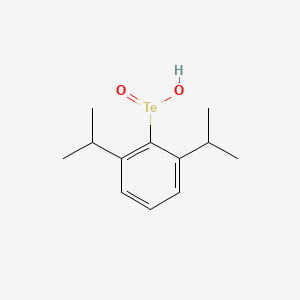
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)
